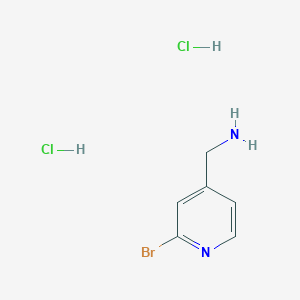
(2-Bromopyridin-4-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Bromopyridin-4-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2059937-42-5 . It has a molecular weight of 259.96 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H7BrN2.2ClH/c7-5-1-2-9-6(3-5)4-8;;/h1-3H,4,8H2;2*1H . This indicates that the compound consists of a bromopyridine ring attached to a methanamine group, along with two hydrochloride ions.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 259.96 . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用
Synthesis of Novel Compounds : The synthesis of novel compounds, such as azetidine derivatives, often involves the use of halogenated pyridines. For instance, Rao, Prasad, and Rao (2013) synthesized a compound involving a bromopyridin moiety, which displayed acceptable antibacterial and antifungal activity (Rao, Prasad, & Rao, 2013).
Crystal Structure Analysis : Halogenated pyridines are used in crystal structure studies to understand molecular configurations. Wang, Nong, Sht, and Qi (2008) analyzed a Schiff base compound with a bromopyridine component, revealing its crystal structure and potential antibacterial activities (Wang, Nong, Sht, & Qi, 2008).
Investigation of Halogen Migration : Studies on halogen migration in halogeno-derivatives of pyridines, as investigated by Hertog and Schogt (2010), contribute to the understanding of chemical reactivity and structural transformations in halogenated pyridines (Hertog & Schogt, 2010).
Catalysis and Polymer Research : Halogenated pyridines are used in catalysis and polymer research. Kwon, Nayab, and Jeong (2015) utilized such compounds in synthesizing zinc(II) complexes for polymerization of lactide, demonstrating the utility of these compounds in materials science (Kwon, Nayab, & Jeong, 2015).
Synthesis of Pharmacologically Active Derivatives : In the pharmaceutical field, halogenated pyridines serve as key intermediates in synthesizing pharmacologically active derivatives. Bogdanowicz et al. (2013) used bromopyridine derivatives for creating compounds with antimicrobial activity (Bogdanowicz et al., 2013).
Nonlinear Optics Research : Halogenated pyridines are also relevant in the field of nonlinear optics. Anwar et al. (2000) prepared ionic pyridinium salts with bromopyridine moieties, analyzing their crystal structures for nonlinear optical applications (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Synthesis of Polyfluoroalkylated Heterocycles : Kolomeitsev et al. (1996) demonstrated the use of bromopyridines in synthesizing polyfluoroalkylated heterocycles, an area significant in chemical research and material sciences (Kolomeitsev, Schoth, Lork, & Röschenthaler, 1996).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
特性
IUPAC Name |
(2-bromopyridin-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.2ClH/c7-6-3-5(4-8)1-2-9-6;;/h1-3H,4,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEVELVEBDWCTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
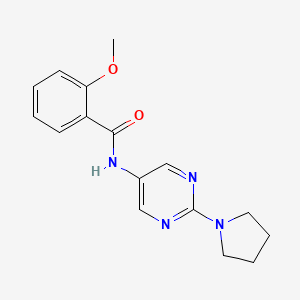
![2-(3,4-dimethoxyphenyl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2945250.png)
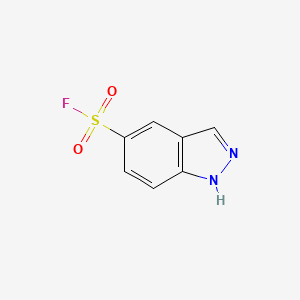
![2,4-dichloro-N-[[4-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B2945252.png)
![(E)-ethyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2945254.png)
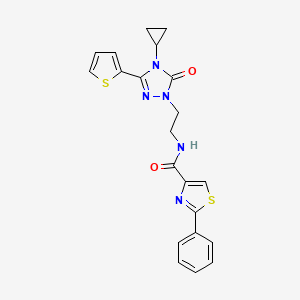
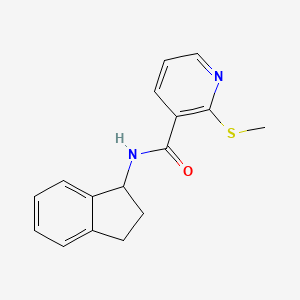


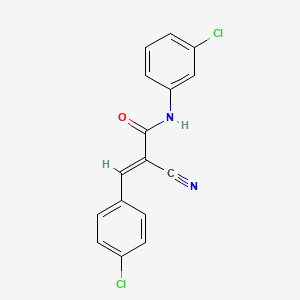
![1-[(4-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2945266.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide](/img/structure/B2945267.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2945268.png)
![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2945269.png)
